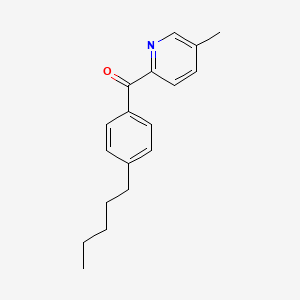

5-Methyl-2-(4-pentylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-6-15-8-10-16(11-9-15)18(20)17-12-7-14(2)13-19-17/h7-13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZQWDGMUOXDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-pentylbenzoyl)pyridine typically involves the acylation of 5-methyl-2-pyridyl lithium with 4-pentylbenzoyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-pentylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 4-positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(4-pentylbenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-pentylbenzoyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Notes and Limitations

- Data Gaps : Exact molecular weight and biological data for this compound are inferred from analogs.

- Contradictions : Positional isomers (e.g., 2-methyl vs. 5-benzoyl) exhibit divergent properties despite structural similarities .

Biological Activity

5-Methyl-2-(4-pentylbenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C18H21NO

- CAS Number: 1187164-56-2

- Structure: The compound features a pyridine ring with a methyl group at the 5-position and a pentylbenzoyl group at the 2-position, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity: Studies indicate that pyridine derivatives often exhibit significant antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various pathogens.

- Antiviral Properties: Some pyridine derivatives have shown potential as antiviral agents, inhibiting viral replication through interaction with viral enzymes or host cell receptors.

Case Studies and Research Findings

-

Antimicrobial Efficacy Against Bacterial Strains:

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.This table indicates that this compound exhibits comparable antimicrobial activity to established antibiotics.Compound MIC (μg/mL) Target Strains This compound 15 Staphylococcus aureus, Escherichia coli Standard Antibiotic (Amikacin) 8 Staphylococcus aureus Standard Antibiotic (Ciprofloxacin) 10 Escherichia coli -

Mechanism of Action:

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. Similar compounds have been shown to disrupt membrane integrity or inhibit protein synthesis in bacteria .

Antiviral Activity

Research into the antiviral properties of pyridine derivatives has highlighted their potential as inhibitors of viral replication. For instance, compounds structurally related to this compound have been shown to inhibit enzymes crucial for viral life cycles, such as proteases and polymerases.

In Vitro Studies

In vitro studies demonstrated that certain pyridine derivatives could significantly reduce viral loads in infected cell lines, suggesting a promising avenue for further exploration in antiviral drug development .

Summary of Findings

The biological activity of this compound is characterized by:

- Broad-spectrum antimicrobial activity , particularly against Staphylococcus aureus and Escherichia coli.

- Potential antiviral effects , warranting further investigation into its mechanism of action and efficacy against specific viruses.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future study include:

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the specific molecular targets and pathways involved in its antimicrobial and antiviral actions.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-Methyl-2-(4-pentylbenzoyl)pyridine to maximize yield and purity?

- Methodological Answer : The synthesis typically involves acylation of a pyridine derivative with 4-pentylbenzoyl chloride. Key steps include:

- Using pyridine as both a solvent and catalyst to neutralize HCl byproducts .

- Maintaining stoichiometric control (e.g., 1:1.2 molar ratio of pyridine precursor to acyl chloride) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

- Reaction temperature should be kept at 0–5°C initially to prevent thermal degradation, followed by gradual warming to room temperature .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Perform repeated recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the pure compound .

- Confirm homogeneity via HPLC (C18 column, acetonitrile/water mobile phase) or differential scanning calorimetry (DSC) .

- Cross-validate melting points with literature using a calibrated melting point apparatus and controlled heating rates (1–2°C/min) .

Q. What advanced spectroscopic techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of bond lengths and angles (e.g., C=O bond at ~1.21 Å, pyridine ring planarity) .

- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl protons at δ 2.3 ppm, benzoyl carbonyl at δ 165–170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 323.1784 for CHNO) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of vapors and wear nitrile gloves/lab coats to prevent skin contact .

- Store in sealed containers under inert gas (e.g., argon) to prevent oxidation .

- In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can the electronic effects of the 4-pentylbenzoyl substituent on the pyridine ring’s reactivity be investigated?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density distribution (e.g., reduced electron density at the pyridine N due to benzoyl electron-withdrawing effects) .

- Conduct Hammett studies by comparing reaction rates of substituted derivatives (e.g., nitro or methoxy groups) in nucleophilic substitution reactions .

Q. What strategies are recommended for troubleshooting low yields in the coupling reaction during synthesis?

- Methodological Answer :

- Optimize catalyst systems : Test Lewis acids like ZnCl or transition-metal catalysts (e.g., Pd for cross-coupling) .

- Screen solvent polarity : Switch from pyridine to DMF or THF to enhance solubility of intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals to identify incomplete reactions or byproduct formation .

Q. How should contradictory data regarding the biological activity of this compound be critically evaluated?

- Methodological Answer :

- Validate assays using positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments across multiple cell lines .

- Perform dose-response curves (IC values) to distinguish between efficacy and toxicity thresholds. Statistical tools like ANOVA can identify outliers .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in pharmacological studies?

- Methodological Answer :

- Use radiolabeled analogs to track metabolite formation in liver microsomes .

- Analyze urine and plasma samples via LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.